N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-4-11-5-7-12(8-6-11)20(17,18)14-9-13-15-10(2)16-19-13/h5-8,14H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSKTXWOLMCHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and contains a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 253.27 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Carbonic Anhydrase Inhibition : Similar compounds have been identified as selective inhibitors of carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in tissues .
- Antimicrobial Activity : The oxadiazole ring is associated with antimicrobial properties. Studies have shown that derivatives containing this structure exhibit significant activity against various microbial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Case Study 1: Carbonic Anhydrase Inhibition
A study evaluated the pharmacokinetics and metabolites of a related compound (4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide) administered to Wistar rats. The results indicated effective inhibition of carbonic anhydrase with notable local action when administered through instillation . The metabolites were characterized using HPLC-MS/MS techniques.
Case Study 2: Antimicrobial Efficacy
Research conducted on various oxadiazole derivatives demonstrated that those with similar structural features exhibited potent antimicrobial activities. For instance, certain derivatives showed higher efficacy against Neisseria gonorrhoeae compared to conventional antibiotics like azithromycin .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide has been studied for its effectiveness against various bacterial strains. The oxadiazole ring enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the sulfonamide group significantly improved antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold .
Antifungal Properties
The compound has also been evaluated for antifungal activity. Its structure allows it to inhibit key enzymes involved in fungal cell wall synthesis.
Case Study:
A study demonstrated that oxadiazole derivatives exhibited antifungal effects against Candida albicans. The mechanism was attributed to the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Fungicides
This compound has potential as a fungicide due to its ability to disrupt fungal growth.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 85 |
| Botrytis cinerea | 100 | 78 |
| Rhizoctonia solani | 75 | 80 |
These results indicate that this compound could serve as an effective agricultural fungicide, potentially reducing reliance on traditional chemical treatments .
Mechanistic Insights
The mechanism of action for this compound involves interference with specific metabolic pathways in both bacteria and fungi. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis in microorganisms, thereby inhibiting their growth.
Comparison with Similar Compounds
Heterocyclic Moieties
The 3-methyl-1,2,4-oxadiazole group in the target compound distinguishes it from analogs containing isoxazole (e.g., compound 20), thiazole (e.g., compound 45), or thiophene (e.g., compound 15) rings. Oxadiazoles are known for their electron-deficient nature, which can influence π-π stacking interactions and metabolic stability compared to sulfur-rich heterocycles like thiazoles or thiophenes .
Functional Groups and Linkages
- Sulfonamide vs. This may enhance interactions with polar biological targets.
- Substituent Effects : The 4-propyl group on the benzene ring contrasts with electron-withdrawing substituents (e.g., nitro in compound 20, chloro in compound 45) in analogs. Propyl likely increases lipophilicity (clogP ~3.5 estimated), whereas nitro or chloro groups could enhance electronic effects or metabolic susceptibility .
Data Table: Structural Comparison of Key Analogs
Computational and Experimental Insights
While specific data on the target compound’s reactivity or stability are unavailable, density functional theory (DFT) methods (as in ) could predict its thermochemical properties. For example, exact-exchange functionals might model the oxadiazole’s electron-deficient behavior or sulfonamide’s hydrogen-bonding interactions .
Preparation Methods
Sulfonation of Propylbenzene
Propylbenzene undergoes electrophilic aromatic sulfonation using chlorosulfonic acid () at 0–5°C. The para-directing effect of the propyl group ensures regioselectivity, yielding 4-propylbenzenesulfonic acid.
Optimization Notes :
Chlorination to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride () in dichloromethane (DCM) at reflux (40°C, 2 h):
Purification : Distillation under reduced pressure (b.p. 120–125°C/15 mmHg) yields 85–90% pure product.
Synthesis of 5-(Aminomethyl)-3-Methyl-1,2,4-Oxadiazole
Formation of Acetamidoxime
Acetonitrile reacts with hydroxylamine hydrochloride () in ethanol () under reflux (80°C, 6 h):
Cyclization to 3-Methyl-1,2,4-Oxadiazole
Acetamidoxime reacts with chloroacetyl chloride in tetrahydrofuran () at 0°C, followed by heating to 60°C for 4 h:
Key Parameters :
Aminomethylation via Gabriel Synthesis
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole undergoes amination with potassium phthalimide in dimethylformamide () at 100°C (12 h), followed by hydrazinolysis:
Yield : 62% after hydrolysis with hydrazine hydrate.
Coupling to Form N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]-4-Propylbenzene-1-Sulfonamide
Sulfonamide Bond Formation
5-(Aminomethyl)-3-methyl-1,2,4-oxadiazole (1.2 eq.) reacts with 4-propylbenzenesulfonyl chloride (1.0 eq.) in polyethylene glycol-400 () at 25°C for 2 h, using sodium carbonate () as a base:
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | PEG-400 | 88 |
| Base | Na₂CO₃ | 85 |
| Temperature (°C) | 25 | 88 |
| Reaction Time (h) | 2 | 88 |
Advantages of PEG-400 :
Purification and Characterization
The crude product is purified via reversed-phase HPLC (Phenomenex Gemini C18 column, 0.1% trifluoroacetic acid in acetonitrile-water gradient) to achieve >98% purity. Structural confirmation is performed using:
-
¹H NMR (300 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 2H, aromatic), 7.48 (d, J = 8.4 Hz, 2H, aromatic), 4.32 (s, 2H, CH₂), 2.61 (t, J = 7.8 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃), 1.62–1.55 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).
Alternative Synthetic Routes and Comparative Analysis
Direct Amination-Chlorination Strategy
An alternative approach involves synthesizing 4-propylbenzenesulfonamide first, followed by alkylation with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. However, this method yields <60% due to competing N-alkylation side reactions.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the oxadiazole cyclization step, improving yield to 78% while reducing reaction time.
Green Chemistry Approaches
Using water as a solvent for the sulfonamide coupling step achieves moderate yields (70%) but aligns with green chemistry principles.
Challenges and Mitigation Strategies
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Mitigation includes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the oxadiazole core via cyclization of a thioamide intermediate (e.g., using ethyl acetimidate and hydroxylamine under reflux in ethanol) .
- Step 2 : Functionalize the oxadiazole with a methyl group via alkylation or nucleophilic substitution .
- Step 3 : Couple the oxadiazole-methyl intermediate with 4-propylbenzenesulfonamide using a Mitsunobu reaction (DIAD, PPh3) or SN2 alkylation (K2CO3, DMF) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading to minimize byproducts like sulfonamide dimerization .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Techniques :
- X-ray crystallography (e.g., SHELX software for structure refinement ).
- NMR : Assign peaks using <sup>1</sup>H (δ 1.3–1.6 ppm for propyl CH2; δ 8.1–8.3 ppm for sulfonamide protons) and <sup>13</sup>C NMR (δ 165–170 ppm for oxadiazole C=N) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm<sup>−1</sup>) and oxadiazole C-O-C (~1250 cm<sup>−1</sup>) .
Q. What are the key reactivity patterns of the oxadiazole and sulfonamide moieties under standard conditions?
- Oxadiazole : Resists hydrolysis in acidic media but undergoes ring-opening with strong nucleophiles (e.g., LiAlH4 reduces it to amidoximes) .
- Sulfonamide : Participates in alkylation (via deprotonated NH) and forms hydrogen bonds with biological targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enzyme inhibition?
- Approach :
- Modify substituents : Replace the propyl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance hydrophobic interactions with enzyme pockets .
- Bioisosteric replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .
- Validation : Test analogues in FLAP binding assays (IC50) and human whole-blood LTB4 inhibition (IC50 < 100 nM target) .
Q. What computational strategies are effective for predicting electronic properties and binding modes?
- DFT Calculations : Use B3-LYP/6-31G(d) to model HOMO/LUMO energies (oxadiazole acts as an electron-deficient π-system) .
- Docking Studies : Employ AutoDock Vina with FLAP protein (PDB: 2Q7M) to prioritize substituents that fill the hydrophobic cavity near Leu27 and Tyr96 .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Procedure :
- Grow single crystals via vapor diffusion (e.g., CH3CN/EtOAc).
- Collect data at 100 K (Mo Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL-2018 with anisotropic displacement parameters for non-H atoms .
Q. What experimental protocols assess toxicity and metabolic stability in preclinical studies?
- In vitro :
- CYP450 inhibition : Use human liver microsomes to measure IC50 against CYP3A4 (aim for >10 μM to avoid drug-drug interactions) .
- Ames test : Screen for mutagenicity in TA98 and TA100 strains .
Q. How does this compound interact with biological targets at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
